Methyl-(1-methyl-pyrrolidin-3-ylmethyl)-amine dihydrochloride

Description

Chemical Identity and Structural Characterization

Molecular Structure and Nomenclature

IUPAC Nomenclature and Alternative Names

The IUPAC name for the free base form is N-methyl-1-(1-methylpyrrolidin-3-yl)methanamine , while the dihydrochloride salt is designated as N-methyl-1-(1-methylpyrrolidin-3-yl)methanamine dihydrochloride . Alternative names include:

- (R)-1-Methyl-pyrrolidin-3-ylamine dihydrochloride

- Methyl[(1-methylpyrrolidin-3-yl)methyl]amine dihydrochloride

Structural Formula and Representation

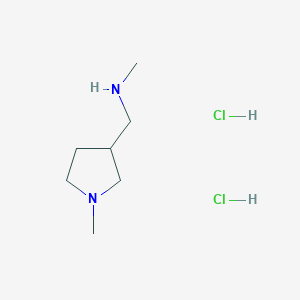

The molecular formula is C₇H₁₆N₂·2HCl , with a molecular weight of 173.09 g/mol for the dihydrochloride form. The structure comprises a pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom) substituted with a methyl group at the 1-position and an aminomethyl group at the 3-position, which is further methylated (Fig. 1).

Fig. 1: Structural representation highlighting the pyrrolidine core (blue), methyl groups (red), and protonated amine groups (green).

Stereochemical Features and Isomerism

The compound exhibits stereoisomerism due to the chiral center at the 3-position of the pyrrolidine ring. The (R)-enantiomer is explicitly documented, with specific optical rotation data reported for its derivatives. Racemization risks under acidic or basic conditions remain unobserved in stability studies.

Physical and Chemical Properties

Molecular Weight and Elemental Composition

| Property | Value |

|---|---|

| Molecular formula | C₇H₁₆N₂·2HCl |

| Molecular weight | 173.09 g/mol |

| Elemental composition | C: 48.56%, H: 9.89%, N: 16.17%, Cl: 25.38% |

Salt Properties of Dihydrochloride Form

The dihydrochloride salt enhances aqueous solubility due to ionic interactions. The hydrochloride counterions stabilize the protonated amine groups, as evidenced by pH-dependent solubility studies.

Solubility Profile and Solution Behavior

- Water: Highly soluble (>50 mg/mL at 25°C)

- Organic solvents: Sparingly soluble in ethanol (<10 mg/mL) and insoluble in nonpolar solvents (e.g., hexane)

- pH dependence: Solubility decreases in alkaline conditions due to deprotonation

Stability Under Various Environmental Conditions

Spectroscopic Characterization

NMR Spectroscopic Analysis

¹H NMR (400 MHz, D₂O):

- δ 3.45–3.20 (m, 4H, pyrrolidine H)

- δ 2.95 (s, 3H, N-CH₃)

- δ 2.80–2.60 (m, 2H, CH₂-NH)

- δ 2.45 (s, 3H, pyrrolidine-CH₃)

¹³C NMR (100 MHz, D₂O):

Mass Spectrometry Data

- ESI-MS (m/z): [M+H]⁺ = 129.1 (free base), [M+2H+Cl]⁺ = 173.1 (dihydrochloride)

- Fragmentation patterns: Dominant peaks at m/z 84 (pyrrolidine ring) and m/z 58 (N-methylamine)

Infrared Spectroscopic Features

- IR (KBr, cm⁻¹):

UV-Vis Spectral Properties

Properties

IUPAC Name |

N-methyl-1-(1-methylpyrrolidin-3-yl)methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2.2ClH/c1-8-5-7-3-4-9(2)6-7;;/h7-8H,3-6H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLZFRABLLKGRHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1CCN(C1)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185042-30-1 | |

| Record name | methyl[(1-methylpyrrolidin-3-yl)methyl]amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl-(1-methyl-pyrrolidin-3-ylmethyl)-amine dihydrochloride typically involves the reaction of 1-methylpyrrolidine with formaldehyde and hydrogen chloride. The process can be summarized as follows:

Starting Materials: 1-methylpyrrolidine, formaldehyde, hydrogen chloride.

Reaction: The 1-methylpyrrolidine reacts with formaldehyde in the presence of hydrogen chloride to form the desired product.

Conditions: The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified through crystallization or distillation to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Methyl-(1-methyl-pyrrolidin-3-ylmethyl)-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: The compound can undergo nucleophilic substitution reactions where the amine group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like halides, cyanides, and thiols are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces secondary amines.

Scientific Research Applications

Medicinal Chemistry

Methyl-(1-methyl-pyrrolidin-3-ylmethyl)-amine dihydrochloride serves as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their potential as:

- Anticholinergic agents: These compounds are investigated for their ability to modulate neurotransmitter activity, particularly in treating conditions like overactive bladder and chronic obstructive pulmonary disease (COPD) due to their action on muscarinic receptors .

- CNS drugs: The compound's structure allows it to cross the blood-brain barrier, making it a candidate for developing treatments for neurological disorders such as Alzheimer's disease and schizophrenia.

Neuropharmacology

Research indicates that this compound interacts with muscarinic acetylcholine receptors (mAChRs), which play a crucial role in cognitive functions and memory. Studies have shown that modifications of the compound can lead to enhanced selectivity for specific mAChR subtypes, potentially leading to drugs with fewer side effects .

Biochemical Research

In biochemical applications, this compound is utilized as a tool in proteomics research. It aids in the study of protein interactions and enzyme activities due to its ability to modify protein structures through chemical reactions . This application is particularly relevant in:

- Drug discovery: By facilitating the identification of target proteins involved in disease pathways.

- Biomarker development: Assisting in the identification of novel biomarkers for diseases.

Case Studies

Case Study 1: Anticholinergic Drug Development

A study focused on synthesizing novel anticholinergic compounds derived from this compound demonstrated significant efficacy in preclinical models for treating bladder dysfunctions. The synthesized compounds exhibited improved binding affinity for mAChRs compared to existing therapies, indicating their potential for clinical application.

Case Study 2: Neuroprotective Effects

Research published in pharmacological journals highlighted the neuroprotective effects of derivatives of this compound in models of neurodegenerative diseases. These derivatives showed promise in enhancing cognitive function and reducing neuronal apoptosis through modulation of cholinergic signaling pathways.

Data Tables

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticholinergic agents | Enhanced efficacy in preclinical trials |

| Neuropharmacology | CNS drug development | Improved selectivity for mAChR subtypes |

| Biochemical Research | Proteomics research | Identification of novel biomarkers |

Mechanism of Action

The mechanism of action of Methyl-(1-methyl-pyrrolidin-3-ylmethyl)-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally and functionally related dihydrochloride salts, emphasizing molecular features, physicochemical properties, and research applications.

Structural Analogues

Physicochemical Properties

- Solubility : Dihydrochloride salts generally exhibit high water solubility due to ionic interactions. For example, putrescine dihydrochloride is highly soluble in water (>100 mg/mL) , while thiazole-containing analogs (e.g., {[2-(1-pyrrolidinyl)-1,3-thiazol-4-yl]methyl}amine dihydrochloride) may have moderate solubility depending on hydrophobic substituents .

- Stability: Cyclopropane-substituted analogs (e.g., [(1-cyclopropyl-3-pyrrolidinyl)methyl]amine dihydrochloride) show enhanced stability under acidic conditions compared to non-cyclic amines .

- Bioavailability : Piperidine-based derivatives (e.g., 1-(pyridin-3-ylmethyl)piperidin-3-amine dihydrochloride) often demonstrate improved blood-brain barrier penetration compared to pyrrolidine analogs, as seen in neuroactive compound studies .

Research Findings

- Neuropharmacology: Pyrrolidine derivatives are frequently explored as acetylcholinesterase inhibitors or dopamine receptor ligands. For instance, thiazole-pyrrolidine hybrids exhibit nanomolar affinity for CNS targets in preclinical models .

- Antimicrobial Activity : Piperidine- and pyrrolidine-based dihydrochlorides (e.g., 1-(pyridin-3-ylmethyl)piperidin-3-amine dihydrochloride) show moderate antibacterial activity against Gram-positive pathogens .

- Biogenic Amines : Putrescine dihydrochloride, a linear diamine, is a benchmark for studying polyamine metabolism and cell proliferation .

Limitations and Gaps

- Direct pharmacological data for this compound are absent in the provided evidence.

- Stability studies under physiological conditions (e.g., plasma half-life) for cyclopropane-substituted analogs remain underexplored .

Biological Activity

Methyl-(1-methyl-pyrrolidin-3-ylmethyl)-amine dihydrochloride is a chemical compound with the molecular formula C₇H₁₈Cl₂N₂ and a molecular weight of 201.14 g/mol. This compound is primarily utilized in biochemical research, particularly in proteomics, due to its potential interactions with biological systems and proteins. Its biological activities are diverse, primarily focusing on neurotransmitter modulation and potential therapeutic applications.

Chemical Structure and Properties

This compound features a pyrrolidine ring, which is known for its significant role in various biological activities. The presence of two hydrochloride groups indicates that it exists in a salt form, which can influence its solubility and bioavailability.

Biological Activities

1. Neurotransmitter Modulation

this compound has been studied for its ability to modulate neurotransmitter systems. Compounds with similar structures often exhibit properties that can affect neurotransmission, potentially influencing conditions such as anxiety, depression, and cognitive disorders.

2. Antibacterial Activity

Research indicates that derivatives of pyrrolidine compounds can exhibit antibacterial properties. For example, studies have shown that certain pyrrolidine derivatives demonstrate significant activity against various Gram-positive and Gram-negative bacteria. While specific data on this compound's antibacterial efficacy is limited, its structural similarities to other active compounds suggest potential in this area .

Table 1: Comparative Biological Activities of Pyrrolidine Derivatives

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the compound may interact with specific receptors or enzymes involved in neurotransmission and microbial inhibition.

Potential Therapeutic Applications

Given its biological activity profile, this compound could be explored for several therapeutic applications:

- Neuropharmacology : Potential use in treating mood disorders or cognitive dysfunctions due to its neurotransmitter-modulating effects.

- Antimicrobial Treatments : As part of a broader class of pyrrolidine derivatives, it may contribute to the development of new antibacterial agents.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl-(1-methyl-pyrrolidin-3-ylmethyl)-amine dihydrochloride, and how can purity be optimized?

- Methodology : The synthesis typically involves alkylation of pyrrolidine derivatives followed by hydrochlorination. For example, alkylation of 1-methylpyrrolidine with methyl bromoacetate, followed by reduction of the ester to the primary amine and subsequent treatment with HCl gas to form the dihydrochloride salt. Purity optimization includes recrystallization from ethanol/water mixtures and monitoring via HPLC (≥98% purity thresholds) .

- Key Considerations : Use inert atmospheres (N₂/Ar) to prevent oxidation of intermediates. Elemental analysis (C, H, N, Cl) and NMR (¹H/¹³C) are critical for confirming structural integrity .

Q. How should researchers characterize this compound’s solubility and stability in aqueous buffers?

- Methodology :

- Solubility : Perform gradient solubility tests in PBS (pH 7.4), saline, and DMSO. The dihydrochloride salt enhances aqueous solubility compared to the free base.

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring for degradation products (e.g., free amine or oxidized byproducts). Adjust buffer pH (3–5) to minimize hydrolysis .

Q. What analytical techniques are recommended for confirming identity and purity?

- Methodology :

- NMR : ¹H NMR should show peaks for the pyrrolidine ring (δ 2.5–3.5 ppm) and methyl groups (δ 1.2–1.5 ppm).

- HPLC : Use a C18 column with UV detection (λ = 210–220 nm) and a mobile phase of acetonitrile/0.1% TFA in water.

- Elemental Analysis : Match calculated vs. observed values for C, H, N (±0.4%) and Cl (±0.2%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields across different methodologies?

- Methodology :

- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize reaction parameters (temperature, stoichiometry, solvent polarity). For example, alkylation efficiency may vary with solvent choice (DMF vs. THF) due to steric effects.

- Contradiction Analysis : Compare impurity profiles (HPLC-MS) from different routes. Higher yields may correlate with unreacted starting materials (e.g., residual pyrrolidine derivatives) .

Q. What strategies are effective for chiral resolution if stereoisomers are present?

- Methodology :

- Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol (90:10) and 0.1% diethylamine.

- Circular Dichroism (CD) : Confirm enantiomeric excess (ee) by comparing CD spectra with racemic standards.

- Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) can isolate enantiomers .

Q. How can this compound be functionalized for conjugation in drug delivery systems?

- Methodology :

- Carbodiimide Coupling : React the primary amine with NHS-activated carboxylic acids (e.g., PEG linkers) in pH 8.5 borate buffer. Monitor conjugation efficiency via MALDI-TOF MS.

- Thiol-Maleimide Chemistry : Introduce a maleimide handle via a spacer (e.g., succinimidyl ester) for site-specific conjugation to thiolated biomolecules .

Q. What mechanistic insights exist for its degradation under oxidative stress?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.